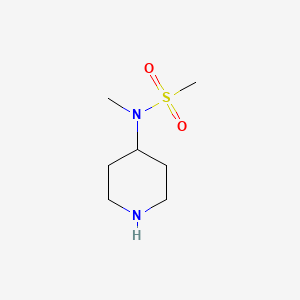![molecular formula C20H22N4O5 B2497276 2-[4-(4-méthoxyphényl)pipérazin-1-yl]-N-(2-méthyl-5-nitrophényl)-2-oxoacétamide CAS No. 899975-01-0](/img/structure/B2497276.png)
2-[4-(4-méthoxyphényl)pipérazin-1-yl]-N-(2-méthyl-5-nitrophényl)-2-oxoacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a class of chemicals that have been synthesized and studied for various biological activities and structural characteristics. While specific studies directly referencing this exact compound were not identified, related research on similar piperazine derivatives provides insights into their synthesis, molecular structure, and potential applications. These compounds are of interest due to their diverse chemical reactions, properties, and potential for pharmaceutical applications.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves cyclocondensation reactions, starting from specific chloroacetamide precursors. For example, a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was synthesized via the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide (Zhang et al., 2007). These synthesis methods highlight the chemical flexibility and reactivity of piperazine-based compounds.
Molecular Structure Analysis
Structural characterization of these compounds typically involves a combination of elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction techniques. The detailed molecular structure reveals information about the arrangement of atoms, molecular symmetry, and interactions within the crystal lattice, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Zhang et al., 2007).
Applications De Recherche Scientifique
Antihistaminiques
Les dérivés de la pipérazine sont utilisés dans le développement d’antihistaminiques. Ces médicaments sont utilisés pour traiter les réactions allergiques en bloquant l’action de l’histamine, une substance présente dans l’organisme qui provoque des symptômes allergiques .
Antiparasitaires
Les composés de la pipérazine sont également utilisés dans la création d’antiparasitaires. Ceux-ci sont utilisés pour prévenir ou traiter les infections parasitaires .
Antimycosiques et antibactériens
Ces composés ont été trouvés pour avoir des propriétés antifongiques et antibactériennes, les rendant utiles dans le développement de médicaments pour traiter les infections fongiques et bactériennes .
Antipsychotiques et antidépresseurs
Les dérivés de la pipérazine sont utilisés dans le développement d’antipsychotiques et d’antidépresseurs. Ces médicaments sont utilisés pour traiter les troubles de santé mentale tels que la schizophrénie, la dépression et les troubles anxieux .
Anti-inflammatoires
Ces composés ont des propriétés anti-inflammatoires, les rendant utiles dans le développement de médicaments pour traiter les affections qui causent l’inflammation, telles que l’arthrite .
Anticoagulants
Les composés de la pipérazine sont utilisés dans la création d’anticoagulants. Ceux-ci sont utilisés pour prévenir la formation de caillots sanguins .
Antitumoraux et antidiabétiques
Ces composés ont été trouvés pour avoir des propriétés antitumorales et antidiabétiques, les rendant utiles dans le développement de médicaments pour traiter le cancer et le diabète .
Traitement des affections neurologiques
Le cycle pipérazine est un composant des traitements potentiels de la maladie de Parkinson et de la maladie d’Alzheimer .
Mécanisme D'action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . It has shown affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential α1-AR antagonist .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, it can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for a range of disorders .
Analyse Biochimique
Biochemical Properties
It has been found that similar compounds have shown affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Given its potential interaction with alpha1-adrenergic receptors, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to interact with alpha1-adrenergic receptors, potentially influencing their activation or blockade
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-14-3-4-16(24(27)28)13-18(14)21-19(25)20(26)23-11-9-22(10-12-23)15-5-7-17(29-2)8-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJFJCXJERWKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


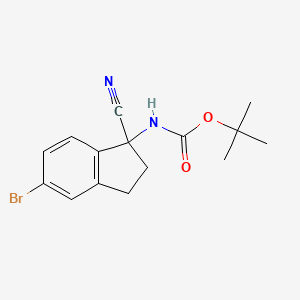

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)
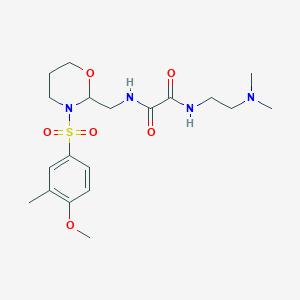
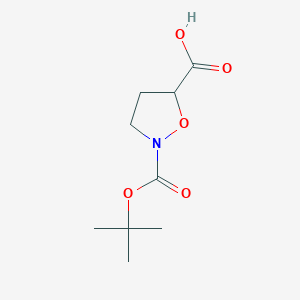


![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)
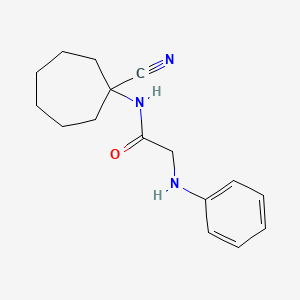
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)
